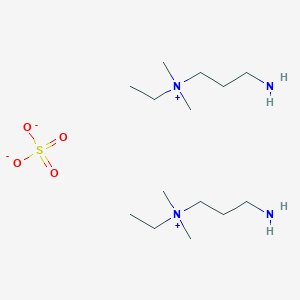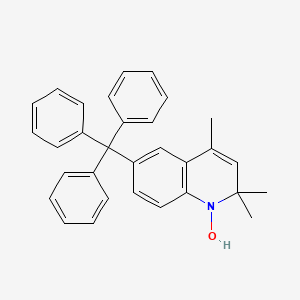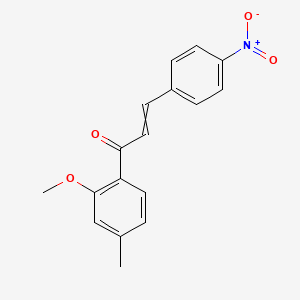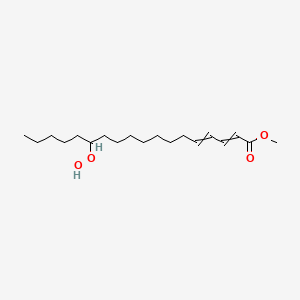
Methyl 13-hydroperoxyoctadeca-2,4-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 13-hydroperoxyoctadeca-2,4-dienoate is a chemical compound with the molecular formula C19H34O4. It is a methyl ester derivative of hydroperoxyoctadecadienoic acid. This compound is known for its role in lipid peroxidation and is often studied in the context of biological and chemical processes involving fatty acids .
准备方法
Synthetic Routes and Reaction Conditions
Methyl 13-hydroperoxyoctadeca-2,4-dienoate can be synthesized through the hydroperoxidation of linoleic acid followed by esterification. The reaction typically involves the use of hydrogen peroxide as the oxidizing agent and a catalyst such as lipoxygenase to facilitate the hydroperoxidation process. The resulting hydroperoxide is then esterified using methanol in the presence of an acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous flow of reactants through a reactor where hydroperoxidation and esterification occur simultaneously. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
Methyl 13-hydroperoxyoctadeca-2,4-dienoate undergoes several types of chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form various oxidation products.
Reduction: The hydroperoxide group can be reduced to form the corresponding alcohol.
Substitution: The hydroperoxide group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the hydroperoxide group.
Major Products Formed
Oxidation: Various peroxides and epoxides.
Reduction: Corresponding alcohols.
Substitution: Substituted hydroperoxides.
科学研究应用
Methyl 13-hydroperoxyoctadeca-2,4-dienoate has several scientific research applications:
Chemistry: It is used as a model compound to study lipid peroxidation and the mechanisms of oxidative stress.
Biology: It serves as a biomarker for oxidative damage in biological systems.
Medicine: It is studied for its potential role in inflammatory diseases and as a target for antioxidant therapies.
Industry: It is used in the formulation of antioxidants and preservatives in food and cosmetic products.
作用机制
The mechanism of action of methyl 13-hydroperoxyoctadeca-2,4-dienoate involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can initiate lipid peroxidation, leading to the formation of lipid radicals and subsequent oxidative damage. The compound targets cellular membranes and lipids, disrupting their structure and function .
相似化合物的比较
Similar Compounds
13(S)-Hydroperoxyoctadeca-9,11-dienoic acid: A similar hydroperoxide with a slightly different structure.
Methyl 13-hydroperoxy-9,11-octadecadienoate: Another methyl ester derivative with different double bond positions.
Uniqueness
Methyl 13-hydroperoxyoctadeca-2,4-dienoate is unique due to its specific double bond positions and hydroperoxide group, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
属性
CAS 编号 |
137483-91-1 |
|---|---|
分子式 |
C19H34O4 |
分子量 |
326.5 g/mol |
IUPAC 名称 |
methyl 13-hydroperoxyoctadeca-2,4-dienoate |
InChI |
InChI=1S/C19H34O4/c1-3-4-12-15-18(23-21)16-13-10-8-6-5-7-9-11-14-17-19(20)22-2/h9,11,14,17-18,21H,3-8,10,12-13,15-16H2,1-2H3 |
InChI 键 |
YCBBIVJIKKQADD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(CCCCCCCC=CC=CC(=O)OC)OO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[1,2-Phenylenebis(methylene)]dibenzaldehyde](/img/structure/B14280131.png)
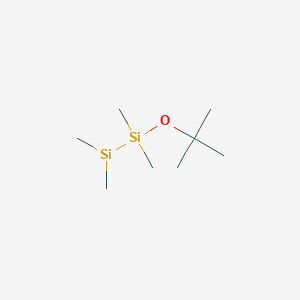
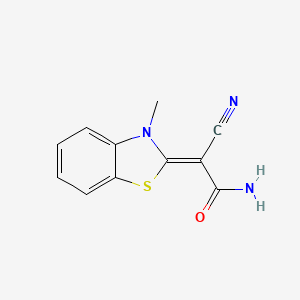
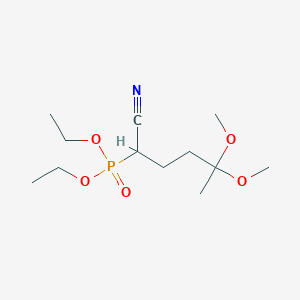
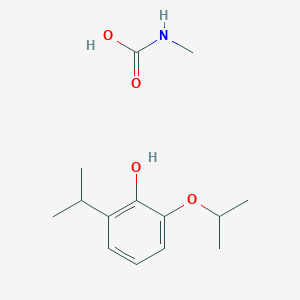

![1,1',1''-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280152.png)
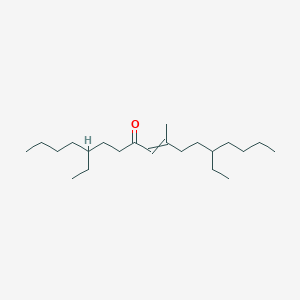
![Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B14280160.png)
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl (3-hexadecylsulfanyl-2-methoxy-propyl) hydrogen phosphate](/img/structure/B14280166.png)

